2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one
Übersicht
Beschreibung
The compound 2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one is a heterocyclic molecule that is part of a broader family of compounds featuring a pyrido[1,4]thiazine core. This core structure is characterized by a fusion of pyridine and thiazine rings, which can be further substituted to yield a variety of derivatives with diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones, has been achieved through T3P-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid. This method is operationally simple and does not require specialized equipment or anhydrous solvents, yielding moderate to good yields . Another synthesis route involves the reaction of pyridinium 1,4-zwitterionic thiolates with sulfenes, leading to the formation of 1,9a-dihydropyrido[2,1-c][1,4]thiazines through a stepwise pathway .
Molecular Structure Analysis
The molecular structure of compounds within this family can be complex, with the potential for various substituents to influence the overall molecular geometry and electronic distribution. The first crystal structure of neutral thionicotinic acid, a related molecule, has been reported, showing the molecule in the form of the thione tautomer . This structural information is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrido[1,4]thiazine derivatives can vary significantly depending on the substituents and reaction conditions. For instance, the reaction modes of pyridinium 1,4-zwitterionic thiolates with sulfenes can lead to different products, such as 3H-1,2-dithiole 2,2-dioxides or 1,9a-dihydropyrido[2,1-c][1,4]thiazines, indicating a versatile chemistry . Additionally, the condensation of esters of 3H-2-imino-7-methyl-4-oxopyrido[3,2-e]-1,3-thiazine-5- and -6-carboxylic acids with formaldehyde and primary amines can yield new derivatives of pyrido[3,2-e]-1,3-thiazino[3,2-a]-s-triazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, stability, and reactivity. The synthesis and characterization of a copper(II) complex with a related ligand, 2-(2-pyridyl)iminotetrahydro-1,3-thiazine, have been described, providing insights into the coordination behavior and physical properties of these compounds . Some derivatives have also shown strong analgesic activity upon pharmacological screening, suggesting potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Potential
- Synthesis and Potential as Ligands : A study by Weber and Erker (2002) discusses the synthesis of 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, which is a precursor in creating potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber & Erker, 2002).
Structural and Chemical Studies
- Characterization of Pyrido[2,1-b]thiazines : A study provides insights into the synthesis and characterization of various pyrido[2,1-b]thiazines, highlighting their structural importance in bioactive natural products and pharmaceuticals (Dyachenko & Chernega, 2007).
- Investigation of Pyrido[3,2-e][1,3]thiazin-4-ones : Research by Yennawar et al. (2019) presents the synthesis and crystal structures of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones, contributing to the understanding of their molecular structures (Yennawar et al., 2019).
Therapeutic Potential and Bioactivity
- Anticonvulsant Activities : Inami et al. (2015) explored the synthesis and structure-activity relationships of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives, revealing their potential as AMPA receptor antagonists with anticonvulsant activities (Inami et al., 2015).
- Anticancer Properties : A study by Temple et al. (1983) investigated the effects of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines on the proliferation of L1210 cells and their potential in treating P388 leukemia (Temple et al., 1983).
Crystallographic and Structural Analyses
- Crystallographic Studies : Research on 3,7-dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide by Dupont et al. (1995) detailed the structure of this novel pyridinium-containing heterocycle, providing valuable crystallographic data (Dupont et al., 1995).
Eigenschaften
IUPAC Name |
4H-pyrido[4,3-b][1,4]thiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-7-4-11-6-1-2-8-3-5(6)9-7/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGWLRYNQDGMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171706 | |
Record name | 2H-Pyrido(4,3-b)(1,4)thiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one | |
CAS RN |
18504-86-4 | |
Record name | 2H-Pyrido(4,3-b)(1,4)thiazin-3(4H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018504864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC648929 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Pyrido(4,3-b)(1,4)thiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H,4H-pyrido[4,3-b][1,4]thiazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-PYRIDO(4,3-B)(1,4)THIAZIN-3(4H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID5Y31B3Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.